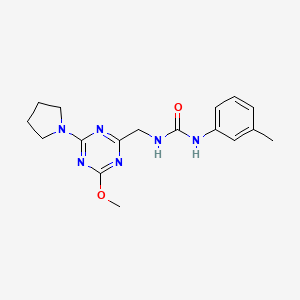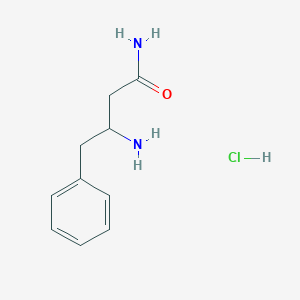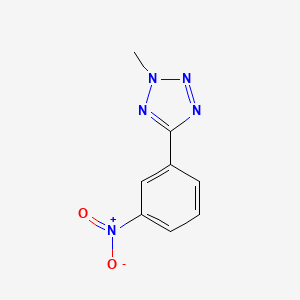![molecular formula C11H14FN B2558755 N-[2-(4-氟苯基)乙基]环丙胺 CAS No. 625435-16-7](/img/structure/B2558755.png)
N-[2-(4-氟苯基)乙基]环丙胺
描述
N-[2-(4-fluorophenyl)ethyl]cyclopropanamine is an organic compound that features a cyclopropane ring attached to an amine group, with a 4-fluorophenyl group linked via an ethyl chain
科学研究应用
N-[2-(4-fluorophenyl)ethyl]cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorophenylacetonitrile and cyclopropylamine.
Reaction Conditions: The nitrile group of 4-fluorophenylacetonitrile is reduced to an amine using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C). This forms 4-fluorophenylethylamine.
Cyclopropanation: The 4-fluorophenylethylamine is then reacted with cyclopropylamine under basic conditions to form N-[2-(4-fluorophenyl)ethyl]cyclopropanamine.
Industrial Production Methods
Industrial production of N-[2-(4-fluorophenyl)ethyl]cyclopropanamine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors for hydrogenation and cyclopropanation reactions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
化学反应分析
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
作用机制
The mechanism by which N-[2-(4-fluorophenyl)ethyl]cyclopropanamine exerts its effects involves:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes in the brain.
Pathways Involved: It may influence pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
相似化合物的比较
Similar Compounds
- N-[2-(4-chlorophenyl)ethyl]cyclopropanamine
- N-[2-(4-bromophenyl)ethyl]cyclopropanamine
- N-[2-(4-methylphenyl)ethyl]cyclopropanamine
Uniqueness
N-[2-(4-fluorophenyl)ethyl]cyclopropanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.
属性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-3-1-9(2-4-10)7-8-13-11-5-6-11/h1-4,11,13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDGRXSBVMPMQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2558673.png)
![3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2558675.png)




![2-Fluoro-5-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile](/img/structure/B2558683.png)
![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2558685.png)
![6-[4-(propan-2-yl)phenyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2558686.png)
![2-(2-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2558687.png)

![N'-(2-ethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2558693.png)

![methyl 2-(2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-5-methylthiophene-3-carboxylate](/img/structure/B2558695.png)
